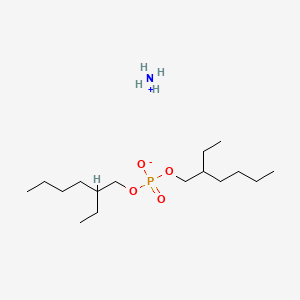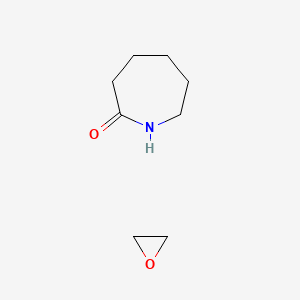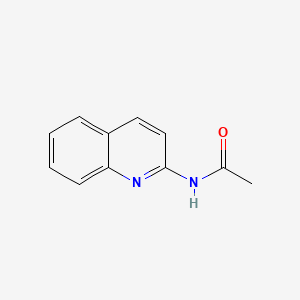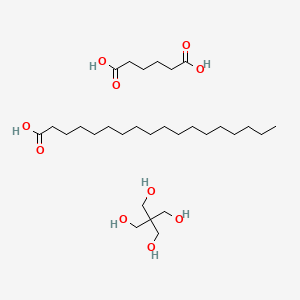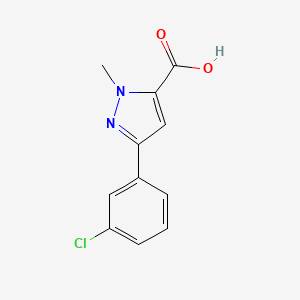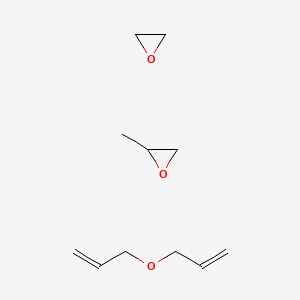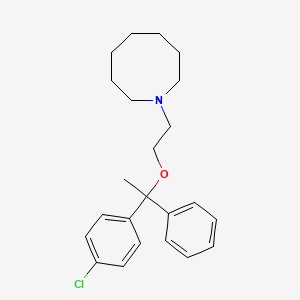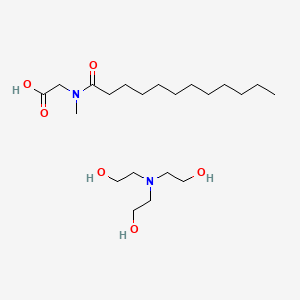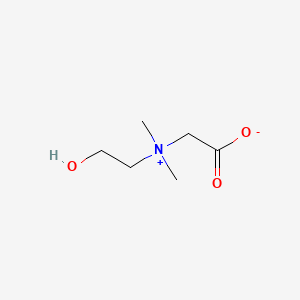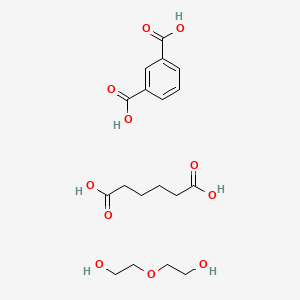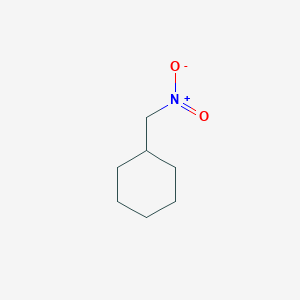
(Nitromethyl)cyclohexan
Übersicht
Beschreibung
(Nitromethyl)cyclohexane is an organic compound with the molecular formula C₇H₁₃NO₂ It is a derivative of cyclohexane, where a nitromethyl group (-CH₂NO₂) is attached to the cyclohexane ring
Wissenschaftliche Forschungsanwendungen
(Nitromethyl)cyclohexane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the use of (Nitromethyl)cyclohexane derivatives in drug development.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
Wirkmechanismus
Target of Action
(Nitromethyl)cyclohexane is a nitro-containing compound . Nitro-containing compounds are important structural moieties in drugs, natural products, and small molecule therapeutics . They are widely used in a variety of organic transformations . .
Mode of Action
The mode of action of (Nitromethyl)cyclohexane involves radical reactions . These compounds have been successfully applied in the preparation of amines, oximes, alkenes, nitrones, and alcohols through the radical-initiated pathway . The radical reactions involving the nitro group and various transformations have been summarized in recent reviews .
Biochemical Pathways
(Nitromethyl)cyclohexane could be involved in the synthesis of various useful chemicals: cyclohexanone oxime, cyclohexanone, cyclohexanol, cyclohexylamine, and dicyclohexylamine . Each one of these compounds found application in the modern chemical industry and has been produced on a large scale in multi-step processes . The possibility of direct synthesis via selective hydrogenation of nitrocyclohexane seems to be an excellent alternative .
Pharmacokinetics
The molecular weight of (nitromethyl)cyclohexane is 1411677 , which could influence its pharmacokinetic properties.
Result of Action
The result of the action of (Nitromethyl)cyclohexane is the production of various useful chemicals through the radical-initiated pathway . These chemicals have wide applications in the modern chemical industry .
Biochemische Analyse
Biochemical Properties
(Nitromethyl)cyclohexane plays a role in biochemical reactions primarily through its interactions with enzymes and proteins. It has been observed to interact with enzymes involved in oxidation-reduction reactions, such as monooxygenases and dehydrogenases. These enzymes facilitate the conversion of (Nitromethyl)cyclohexane to other metabolites, which can then participate in further biochemical pathways . Additionally, (Nitromethyl)cyclohexane can form non-covalent interactions with proteins, influencing their structure and function .
Cellular Effects
The effects of (Nitromethyl)cyclohexane on cells and cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those involving oxidative stress responses. (Nitromethyl)cyclohexane can induce changes in gene expression related to detoxification and stress response pathways . Furthermore, it affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in energy production and utilization .
Molecular Mechanism
At the molecular level, (Nitromethyl)cyclohexane exerts its effects through several mechanisms. It can bind to specific sites on enzymes, either inhibiting or activating their activity. For example, (Nitromethyl)cyclohexane has been shown to inhibit certain dehydrogenases, leading to an accumulation of specific metabolites . Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (Nitromethyl)cyclohexane change over time. Initially, it may cause acute cellular responses, such as oxidative stress and enzyme inhibition. Over longer periods, (Nitromethyl)cyclohexane can undergo degradation, leading to the formation of various metabolites that may have different biological activities . Studies have shown that prolonged exposure to (Nitromethyl)cyclohexane can result in adaptive cellular responses, including upregulation of detoxification pathways .
Dosage Effects in Animal Models
The effects of (Nitromethyl)cyclohexane vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function. At higher doses, (Nitromethyl)cyclohexane can cause significant toxicity, including neurobehavioral effects and oxidative damage . Threshold effects have been observed, where a certain dosage level leads to a marked increase in adverse effects .
Metabolic Pathways
(Nitromethyl)cyclohexane is involved in several metabolic pathways. It is metabolized by enzymes such as monooxygenases and dehydrogenases, leading to the formation of cyclohexanol and other metabolites . These metabolites can further participate in metabolic pathways, influencing metabolic flux and metabolite levels . The involvement of (Nitromethyl)cyclohexane in these pathways highlights its potential impact on overall cellular metabolism.
Transport and Distribution
Within cells and tissues, (Nitromethyl)cyclohexane is transported and distributed through various mechanisms. It can diffuse across cell membranes and may be transported by specific carrier proteins . The distribution of (Nitromethyl)cyclohexane within tissues is influenced by factors such as blood flow and tissue affinity . This compound can accumulate in certain tissues, potentially leading to localized effects.
Subcellular Localization
The subcellular localization of (Nitromethyl)cyclohexane is an important factor in its activity and function. It has been observed to localize to specific cellular compartments, such as the mitochondria and endoplasmic reticulum . This localization is often mediated by targeting signals or post-translational modifications that direct (Nitromethyl)cyclohexane to these compartments . The subcellular distribution of (Nitromethyl)cyclohexane can influence its interactions with biomolecules and its overall biological effects.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (Nitromethyl)cyclohexane typically involves the nitration of cyclohexane. One common method is the reaction of cyclohexane with nitrogen dioxide or nitric acid at high temperatures (250–400°C). This process proceeds via a free radical chain reaction involving the homolysis of C-H bonds or the cleavage of the C-C skeleton .
Industrial Production Methods: In an industrial setting, the production of (Nitromethyl)cyclohexane can be optimized by using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts, such as platinum or palladium, can further enhance the efficiency of the nitration process .
Analyse Chemischer Reaktionen
Types of Reactions: (Nitromethyl)cyclohexane undergoes various chemical reactions, including:
Oxidation: The nitromethyl group can be oxidized to form nitrocyclohexanone or nitrocyclohexanol.
Reduction: Catalytic hydrogenation of (Nitromethyl)cyclohexane can yield cyclohexylamine or dicyclohexylamine.
Substitution: The nitromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a metal catalyst (e.g., platinum or palladium) is typically used for reduction reactions.
Substitution: Various nucleophiles, such as halides or amines, can be used for substitution reactions.
Major Products Formed:
Oxidation: Nitrocyclohexanone, nitrocyclohexanol.
Reduction: Cyclohexylamine, dicyclohexylamine.
Substitution: Depending on the nucleophile, products can include halogenated or aminated cyclohexane derivatives.
Vergleich Mit ähnlichen Verbindungen
Nitrocyclohexane: Similar in structure but lacks the methyl group.
Cyclohexylamine: A reduction product of (Nitromethyl)cyclohexane.
Cyclohexanone: An oxidation product of (Nitromethyl)cyclohexane.
Uniqueness: Its ability to undergo various chemical transformations makes it a versatile compound in organic synthesis and industrial chemistry .
Eigenschaften
IUPAC Name |
nitromethylcyclohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c9-8(10)6-7-4-2-1-3-5-7/h7H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYXAUWIWPPUGLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30949115 | |
| Record name | (Nitromethyl)cyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30949115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2625-30-1 | |
| Record name | NSC3634 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3634 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (Nitromethyl)cyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30949115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


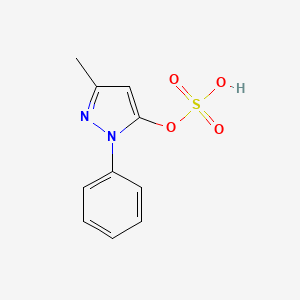

![Bis[2-(2-hydroxyethoxy)ethyl]-(2-hydroxyethyl)-octadecylazanium;chloride](/img/structure/B1618759.png)
